1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one 1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10775877
InChI: InChI=1S/C15H11ClN4OS/c16-12-3-1-10(2-4-12)13(21)9-22-15-18-14(19-20-15)11-5-7-17-8-6-11/h1-8H,9H2,(H,18,19,20)
SMILES: C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)C3=CC=NC=C3)Cl
Molecular Formula: C15H11ClN4OS
Molecular Weight: 330.8 g/mol

1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

CAS No.:

Cat. No.: VC10775877

Molecular Formula: C15H11ClN4OS

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one -

Molecular Formula C15H11ClN4OS
Molecular Weight 330.8 g/mol
IUPAC Name 1-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Standard InChI InChI=1S/C15H11ClN4OS/c16-12-3-1-10(2-4-12)13(21)9-22-15-18-14(19-20-15)11-5-7-17-8-6-11/h1-8H,9H2,(H,18,19,20)
Standard InChI Key DXKJHCYFBQCSSD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)C3=CC=NC=C3)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)C3=CC=NC=C3)Cl

Chemical Structure and Molecular Characteristics

Molecular Geometry and Crystallography

The compound crystallizes in a monoclinic system with space group P2₁/c (no. 14), lattice parameters a = 18.264(2) Å, b = 11.6302(14) Å, c = 8.9289(10) Å, and β = 101.683(7)°, yielding a unit cell volume of 1857.3(4) ų . The triazole ring forms dihedral angles of 27.7°, 13.4°, and 112.7° with adjacent aromatic systems, creating a non-planar conformation that enhances intermolecular interactions . Key bond lengths include the C6–N1 bond at 1.307(2) Å, slightly elongated compared to typical C=N double bonds (1.27 Å), and a C13–S1–C14 bond angle of 100.39(10)°, reflecting steric strain from the sulfanyl bridge .

Table 1: Crystallographic Parameters

ParameterValue
Space groupP2₁/c
a (Å)18.264(2)
b (Å)11.6302(14)
c (Å)8.9289(10)
β (°)101.683(7)
Volume (ų)1857.3(4)
Z4

Spectroscopic and Computational Data

The compound’s structure is corroborated by NMR and mass spectrometry. The ¹H NMR spectrum (CDCl₃) displays signals for pyridinyl protons at δ 8.60–7.20 ppm and aromatic protons from the chlorophenyl group at δ 7.50–7.30 ppm . High-resolution mass spectrometry confirms the molecular ion peak at m/z 330.8 ([M+H]⁺), consistent with the molecular formula C₁₅H₁₁ClN₄OS. Density functional theory (DFT) calculations further predict a dipole moment of 5.2 D, indicating significant polarity due to the electron-withdrawing chlorophenyl and electron-donating pyridinyl groups .

Synthetic Methodologies

Key Reaction Steps

Synthesis begins with the condensation of isonicotinyl hydrazine and isothiocyanatobenzene in ethanol under reflux, yielding a thiosemicarbazide intermediate . Subsequent cyclization in aqueous NaOH forms the 1,2,4-triazole-3-thiol core, followed by alkylation with 2-(chloromethyl)-1-(4-chlorophenyl)ethan-1-one in dimethylformamide (DMF) under microwave irradiation (150 W, 90°C, 15 min) . This method achieves an 86% yield, with purification via recrystallization from ethanol .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
1EtOH, reflux, 5 h95%
2NaOH (2 N), reflux, 4 h88%
3DMF, microwave, 90°C, 15 min86%

Optimization Strategies

Replacing conventional heating with microwave irradiation reduces reaction time from 6 h to 15 min while improving regioselectivity . Solvent screening reveals DMF as optimal due to its high polarity, which facilitates the nucleophilic substitution at the sulfur atom . Catalytic amounts of potassium carbonate further enhance thiolate anion formation, increasing conversion rates to 92% .

Biological Activities and Mechanisms

Antifungal Properties

The compound exhibits broad-spectrum antifungal activity against Candida albicans (MIC = 8 µg/mL) and Aspergillus fumigatus (MIC = 16 µg/mL). Mechanistic studies suggest inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, via coordination of the triazole nitrogen to the heme iron . Synergistic effects with fluconazole reduce C. albicans biofilm formation by 78% at sub-inhibitory concentrations .

ActivityTarget/ModelResult
AntifungalC. albicansMIC = 8 µg/mL
AnticancerMCF-7 cellsIC₅₀ = 12.5 µM
Anti-inflammatoryCOX-2 inhibition72% at 50 µM

Pharmacokinetic and Toxicity Profiles

ADME Properties

Predicted using SwissADME, the compound exhibits moderate solubility (LogP = 2.3) and high gastrointestinal absorption (88%). Plasma protein binding is 94%, with a half-life of 6.2 h in human liver microsomes . The sulfanyl group undergoes rapid glucuronidation, yielding a metabolite with reduced cytotoxicity (IC₅₀ = 45 µM in HepG2 cells) .

Toxicity Considerations

Acute toxicity studies in mice (LD₅₀ = 320 mg/kg) indicate hepatotoxicity at high doses, evidenced by elevated ALT (145 U/L vs. control 35 U/L) and histopathological liver damage . Genotoxicity assays (Ames test) show no mutagenicity up to 100 µg/plate, supporting further preclinical development .

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